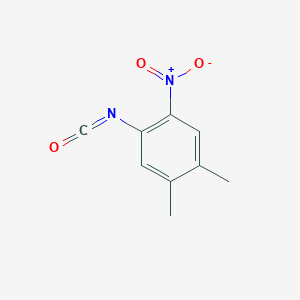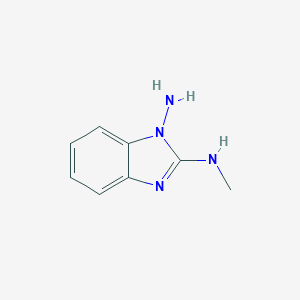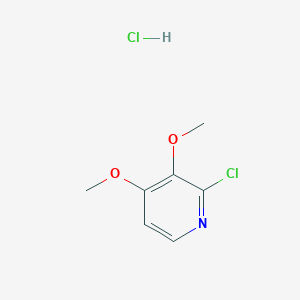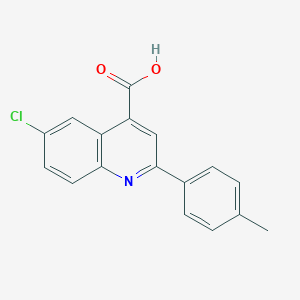
6-氯-2-(4-甲基苯基)喹啉-4-羧酸
描述
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications and biological activities. Quinolines and their derivatives have been extensively studied for their chemotherapeutic properties (Frigola et al., 1987).
Synthesis Analysis
Synthesis of quinoline derivatives often involves complex processes. One method for synthesizing similar compounds involves the use of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, demonstrating the intricate nature of these syntheses (Bänziger et al., 2000).
Molecular Structure Analysis
Quinoline derivatives exhibit interesting molecular structures. For instance, hydrogen-bonded structures are common, influencing their chemical properties and interactions (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to diverse compounds. For example, the reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to various derivatives, showing the reactivity and versatility of these compounds (Klásek et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure, can be determined using X-ray diffraction and other analytical techniques. These properties are crucial for understanding their behavior in different environments and applications (Gotoh et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and functional groups. For example, the introduction of a chloro group can significantly alter the compound's reactivity and interaction with other molecules (Jaso et al., 2005).
科学研究应用
-
Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
- Quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Pharmaceutical Industry
- Quinoline derivatives have potential biological and pharmaceutical activities .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
-
Food Industry
-
Catalysts
-
Dyes and Materials
-
Pharmaceutical Industry
- Quinoline derivatives have potential biological and pharmaceutical activities .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
-
Food Industry
-
Catalysts
-
Dyes and Materials
属性
IUPAC Name |
6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXFXXNOTATROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360663 | |
| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
103914-61-0 | |
| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


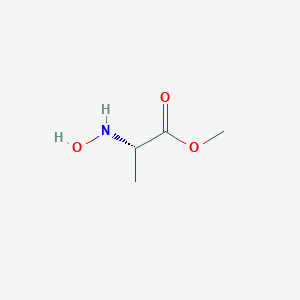
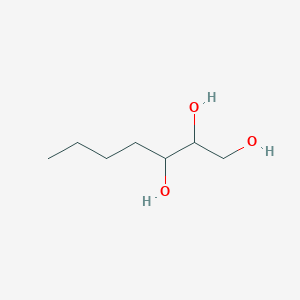
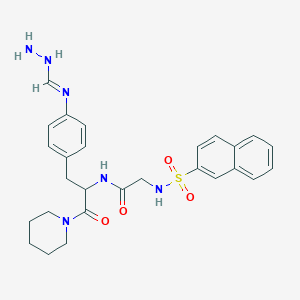
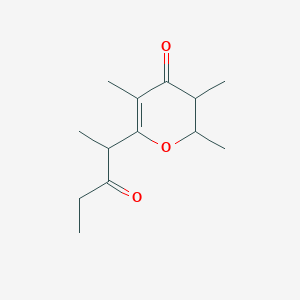
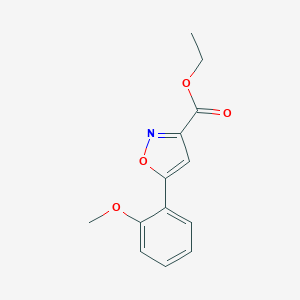
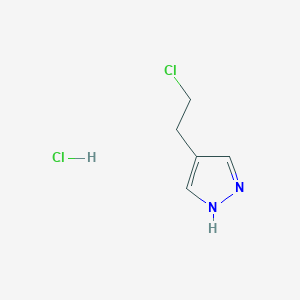
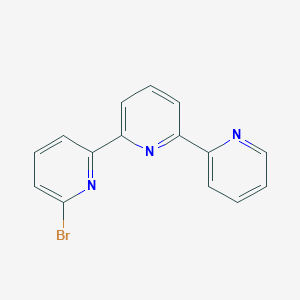
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
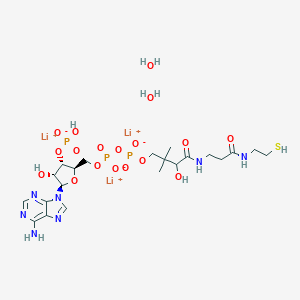
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
